
4,4-Diethyl-1,2$l^{2}
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Diethyl-1,2$l^{2}$ is a chemical compound that belongs to the class of organophosphorus compounds. It is commonly used as a reagent in organic synthesis and also has various scientific research applications.
科学研究应用
4,4-Diethyl-1,2$l^{2}$ has various scientific research applications. It is commonly used as a reagent in organic synthesis to introduce a phosphonate group into a molecule. This compound can also be used as a precursor for the synthesis of other organophosphorus compounds. Additionally, 4,4-Diethyl-1,2$l^{2}$ has been used in the development of new drugs and as a tool in biochemical research.
作用机制
The mechanism of action of 4,4-Diethyl-1,2$l^{2}$ is related to its ability to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. The compound binds to the active site of the enzyme and forms a stable covalent bond, which prevents the enzyme from functioning properly. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of the nervous system.
Biochemical and physiological effects:
The biochemical and physiological effects of 4,4-Diethyl-1,2$l^{2}$ are related to its ability to inhibit acetylcholinesterase. This compound is highly toxic and can cause various symptoms such as muscle weakness, respiratory distress, convulsions, and even death. In addition, exposure to 4,4-Diethyl-1,2$l^{2}$ can lead to long-term health effects such as neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 4,4-Diethyl-1,2$l^{2}$ in lab experiments is its ability to selectively inhibit acetylcholinesterase. This makes it a useful tool in biochemical research and drug development. However, the compound is highly toxic and requires special handling and disposal procedures. Additionally, its use in lab experiments is limited due to safety concerns.
未来方向
There are several future directions for research on 4,4-Diethyl-1,2$l^{2}$. One area of interest is the development of new drugs that target acetylcholinesterase. Additionally, researchers are exploring the use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is a need for further research on the environmental impact of 4,4-Diethyl-1,2$l^{2}$ and its potential to cause harm to wildlife and ecosystems.
Conclusion:
In conclusion, 4,4-Diethyl-1,2$l^{2}$ is a chemical compound with various scientific research applications. Its ability to selectively inhibit acetylcholinesterase makes it a useful tool in biochemical research and drug development. However, the compound is highly toxic and requires special handling and disposal procedures. Future research on this compound should focus on the development of new drugs, the treatment of neurodegenerative diseases, and the environmental impact of its use.
合成方法
The synthesis of 4,4-Diethyl-1,2$l^{2}$ can be achieved by reacting diethyl malonate with phosphorus oxychloride in the presence of a base such as pyridine. The reaction yields a white solid that can be purified by recrystallization. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
属性
CAS 编号 |
140902-37-0 |
|---|---|
产品名称 |
4,4-Diethyl-1,2$l^{2} |
分子式 |
C7H11N2O2 |
分子量 |
155.17 g/mol |
InChI |
InChI=1S/C7H11N2O2/c1-3-7(4-2)5(10)8-9-6(7)11/h3-4H2,1-2H3,(H,8,10) |
InChI 键 |
TYQMCSOSVBBQIG-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)N[N]C1=O)CC |
规范 SMILES |
CCC1(C(=O)N[N]C1=O)CC |
同义词 |
1-Pyrazolidinyl, 4,4-diethyl-3,5-dioxo- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B136352.png)
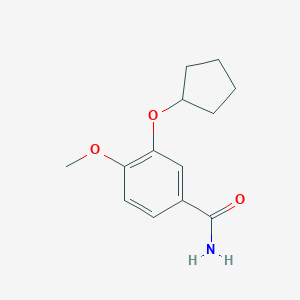
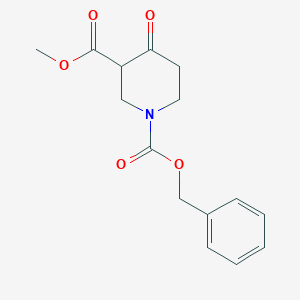
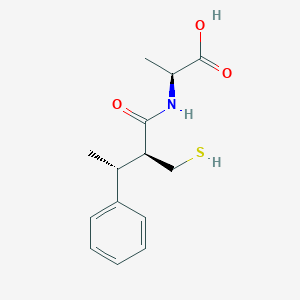

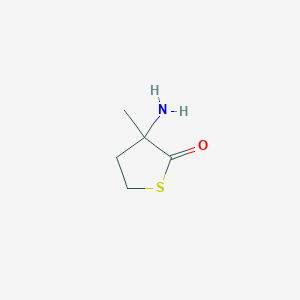

![2-(Methylthio)thieno[3,2-c]pyridine-3-carbonitrile](/img/structure/B136367.png)
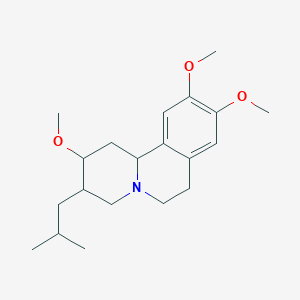
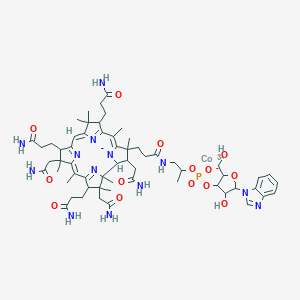
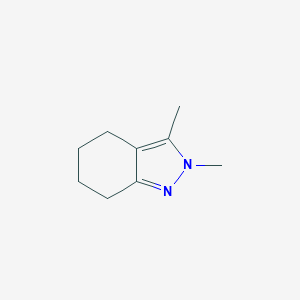


![2-[(3-Pyridinylmethyl)amino]-4-methylnaphtho[1,2-d]thiazol-5-ol](/img/structure/B136385.png)